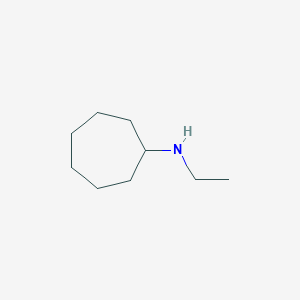

N-Ethylcycloheptanamine

Description

N-Ethylcycloheptanamine (CAS 45806-60-8) is a secondary amine featuring a seven-membered cycloheptane ring substituted with an ethyl group on the nitrogen atom. Its molecular formula is C₉H₁₉N, with a molecular weight of 141.256 g/mol . Key physicochemical properties include:

- Density: 0.846 g/cm³

- Boiling Point: 188.5°C at 760 mmHg

- Flash Point: 57.5°C

- LogP: 2.71 (indicating moderate lipophilicity)

- Refractive Index: 1.455

Its commercial availability is noted in multiple supplier databases .

Properties

IUPAC Name |

N-ethylcycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-10-9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPQRGMSTSEZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518735 | |

| Record name | N-Ethylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45806-60-8 | |

| Record name | N-Ethylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylcycloheptanamine can be synthesized through several methods. One common approach involves the alkylation of cycloheptanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

Starting Material: Cycloheptanamine

Reagent: Ethyl bromide or ethyl chloride

Catalyst: A strong base such as sodium hydroxide or potassium carbonate

Solvent: Anhydrous ethanol or another suitable solvent

Reaction Conditions: Refluxing the mixture for several hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Ethylcycloheptanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethylcycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form N-ethylcycloheptanol using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides in the presence of a base

Major Products:

Oxidation: N-Ethylcycloheptanone

Reduction: N-Ethylcycloheptanol

Substitution: Various substituted cycloheptane derivatives

Scientific Research Applications

Medicinal Chemistry

N-Ethylcycloheptanamine has been investigated for its biological activity and potential therapeutic applications. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Pharmacological Potential : Research indicates that compounds with similar structures exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. For instance, cyclic amines are often explored for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

- Case Study : A study on related compounds demonstrated significant activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that this compound could be explored for similar neuroprotective effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthetic Applications : It can be utilized to synthesize more complex molecules through various chemical reactions, including alkylation and cyclization processes. Its unique ring structure provides a versatile platform for the development of novel compounds .

- Case Study : In the synthesis of heterocyclic compounds, this compound has shown efficacy as a building block. Researchers have successfully incorporated it into larger molecular frameworks used in pharmaceuticals and agrochemicals .

Research on Toxicology and Environmental Impact

Understanding the toxicological profile of this compound is crucial for its safe application in research and industry.

- Toxicological Studies : Preliminary studies indicate that cyclic amines may exhibit varying degrees of toxicity depending on their structure and exposure levels. Investigations into the acute and chronic effects of related compounds have highlighted the importance of assessing their environmental impact .

- Case Study : Toxicity assessments conducted by the National Toxicology Program (NTP) provide insights into the safety profiles of similar chemical structures, indicating that while some cyclic amines may pose risks at high concentrations, others show low toxicity levels .

Industrial Applications

While primarily studied in laboratory settings, this compound's properties suggest potential industrial applications.

Mechanism of Action

The mechanism by which N-Ethylcycloheptanamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with amine receptors or enzymes, leading to various physiological responses. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate neurotransmitter activity and enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 N-Ethylcyclopentanamine (CAS 45592-46-9)

- Structure : Cyclopentane ring (5-membered) with an ethylamine substituent.

- Molecular Formula : C₇H₁₅N (free base); commonly isolated as a hydrochloride salt (C₇H₁₅N·HCl).

- Key Differences :

- Ring Size : Smaller cyclopentane ring reduces steric hindrance but increases ring strain compared to cycloheptane.

- Physicochemical Properties : Expected lower boiling point (~160–170°C, inferred) due to reduced molecular weight and ring size .

- Solubility : Hydrochloride salt form enhances water solubility, unlike the free base of N-Ethylcycloheptanamine .

- LogP : Estimated ~2.0–2.3 (less lipophilic than cycloheptane analog due to smaller hydrocarbon content).

2.2 N-Isopropylcycloheptanamine (CAS 52703-18-1)

- Structure : Cycloheptane ring with a bulkier isopropyl substituent.

- Molecular Formula : C₁₀H₂₁N.

- Boiling Point: Slightly higher than this compound (~190–200°C) due to increased molecular weight, though branching may offset this trend. Synthetic Utility: The bulkier substituent may hinder reactions requiring nucleophilic nitrogen accessibility.

2.3 N-[(4-Fluorophenyl)methyl]cycloheptanamine

- Structure : Cycloheptane ring with a 4-fluorobenzyl substituent.

- Molecular Formula : C₁₄H₂₀FN (MW = 221.31 g/mol).

- LogP: Estimated ~3.5–3.8 (higher lipophilicity due to the benzyl group, partially counteracted by fluorine’s polarity) . Applications: Fluorine atoms are often used in drug design to improve metabolic stability and bioavailability, suggesting this derivative may have specialized pharmacological uses .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C₉H₁₉N | 141.25 | 188.5 | 2.71 | Cycloheptane, ethylamine |

| N-Ethylcyclopentanamine·HCl | C₇H₁₅N·HCl | 153.66 | ~160–170* | ~2.0 | Cyclopentane, ethylamine (salt) |

| N-Isopropylcycloheptanamine | C₁₀H₂₁N | 155.28 | ~190–200* | ~3.1 | Cycloheptane, isopropylamine |

| N-[(4-Fluorophenyl)methyl]cycloheptanamine | C₁₄H₂₀FN | 221.31 | >250* | ~3.7 | Cycloheptane, fluorobenzylamine |

*Inferred values based on structural analogs.

Biological Activity

N-Ethylcycloheptanamine, a compound belonging to the class of cyclic amines, has garnered attention in recent years due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring substituted with an ethylamine group. Its chemical formula is , and it exhibits properties typical of aliphatic amines, including basicity and the ability to form hydrogen bonds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

The mechanisms through which this compound exerts its biological effects may involve:

- Receptor Interaction : It is hypothesized that this compound interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could lead to increased levels of acetylcholine in synapses, enhancing cholinergic signaling .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study investigating the effects of various cyclic amines on dopamine release indicated that compounds structurally similar to this compound could enhance dopaminergic activity in vitro. This suggests a potential for use in treating disorders characterized by dopaminergic dysfunction.

- Anti-inflammatory Research :

- Antimicrobial Activity Assessment :

Summary Table of Biological Activities

| Activity Type | Related Compounds | Notable Findings |

|---|---|---|

| Neuropharmacological | Amphetamines | Enhanced dopamine release in vitro |

| Anti-inflammatory | Cyclopentane derivatives | Significant NO inhibition in macrophage assays |

| Antimicrobial | Cyclohexane derivatives | Effective against E. coli and Bacillus subtilis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.